"1-Amino-2-methylpentan-2-ol" chemical properties
"1-Amino-2-methylpentan-2-ol" chemical properties
Topic: 1-Amino-2-methylpentan-2-ol Chemical Properties and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Structural Logic
1-Amino-2-methylpentan-2-ol (CAS: 23269-63-8 for racemic; specific enantiomers vary) is a specialized
Unlike simple ethanolamines, the C2-quaternary center in 1-amino-2-methylpentan-2-ol imparts unique conformational rigidity and metabolic stability. This molecule serves as a critical building block in the synthesis of heterocyclic pharmaceutical intermediates (oxazolidinones), chiral auxiliaries, and coordination ligands for asymmetric catalysis.
Key Structural Features:
-
Bidentate Motif: The 1,2-amino alcohol functionality (
-donor) allows for stable 5-membered chelate rings with transition metals. -
Steric Bulk: The C2-propyl and C2-methyl groups create a hydrophobic pocket, influencing the selectivity of enzymes or reagents interacting with derivatives of this molecule.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models based on homologous series (e.g., 1-amino-2-methylpropan-2-ol).
| Property | Value / Description | Source/Note |
| IUPAC Name | 1-Amino-2-methylpentan-2-ol | Systematic |
| Molecular Formula | Standard | |
| Molecular Weight | 117.19 g/mol | Calculated |
| Physical State | Viscous Colorless Liquid / Low-melting Solid | Homolog comparison [1] |
| Boiling Point | 175–180 °C (at 760 mmHg) | Predicted (vs. Propanol analog 151°C) |
| pKa (Conjugate Acid) | ~9.8 | Typical for primary |
| Density | ~0.92 g/cm³ | Predicted |
| Solubility | Soluble in Ethanol, MeOH, DMSO, dilute acid; Moderate in | Amphiphilic nature |
| Chirality | 1 Chiral Center (C2) | Exists as (R) and (S) enantiomers |
Synthetic Methodologies
The synthesis of 1-amino-2-methylpentan-2-ol is primarily achieved through two pathways: the Nitroaldol (Henry) Reaction (preferred for scale) and Epoxide Aminolysis (preferred for atom economy).
Protocol A: The Henry Reaction (Nitroaldol)
This method constructs the carbon skeleton by adding nitromethane to 2-pentanone, followed by reduction. It is robust and avoids high-pressure ammonia handling.
Step 1: Nitroaldol Condensation
-
Reagents: 2-Pentanone, Nitromethane (
), Catalytic Base (e.g., KOtBu or Amberlyst A-21). -
Conditions: 0–25 °C, solvent-free or in MeOH.
-
Mechanism: Base deprotonates nitromethane; the resulting nitronate anion attacks the ketone carbonyl.
-
Intermediate: 2-Methyl-1-nitro-2-pentanol.
Step 2: Hydrogenation
-
Reagents:
(50–100 psi), Raney Nickel or Pd/C catalyst. -
Conditions: MeOH/EtOH, RT to 50 °C.
-
Critical Control: Temperature must be controlled to prevent retro-aldol cleavage or dehydration.
Protocol B: Epoxide Aminolysis
This route is often used when the epoxide precursor (2-methyl-1,2-epoxypentane) is available from alkene oxidation.
-
Reagents: 2-Methyl-1,2-epoxypentane, Aqueous Ammonia (
) or Liquid . -
Conditions: Sealed tube/Autoclave, 60–100 °C.
-
Regioselectivity: Ammonia attacks the less hindered primary carbon (C1) exclusively, yielding the target 1-amino-2-ol (Markovnikov opening rule violation due to steric hindrance at C2 is not applicable here; nucleophile attacks the accessible C1).
Visualization: Synthetic Pathways
Figure 1: Dual synthetic pathways accessing the target amino alcohol via Henry Reaction (top) and Epoxide Ring Opening (bottom).
Reactivity & Applications in Drug Development[3]
Oxazolidine Formation (Prodrug/Protecting Group Strategy)
Reaction with aldehydes (formaldehyde, benzaldehyde) yields oxazolidines. This transformation is pivotal for:
-
Masking: Protecting the amino/alcohol functions during peptide coupling.
-
Prodrugs: Increasing lipophilicity to cross the Blood-Brain Barrier (BBB), followed by hydrolysis in vivo.
Mechanism: The amine lone pair attacks the aldehyde carbonyl (iminium formation), followed by intramolecular cyclization by the hydroxyl group.
Chiral Resolution & Auxiliaries
The racemic mixture can be resolved using chiral acids (e.g., Tartaric acid, Mandelic acid). The pure enantiomers are valuable as:
-
Chiral Ligands: For enantioselective reduction of ketones (e.g., Borane reduction catalysts).
-
Resolving Agents: Used to separate racemic acids via diastereomeric salt formation [2].
Visualization: Oxazolidine Cyclization
Figure 2: Cyclization mechanism to form oxazolidine derivatives, utilized in prodrug design.
Handling, Safety, and Stability
Self-Validating Safety Protocol:
-
Basicity Check: Before disposal or reaction, verify pH. Aqueous solutions will be alkaline (pH > 11).
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Amino alcohols absorb atmospheric
to form carbamates/carbonates, appearing as white crusts on the liquid surface. -
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless acylation is intended).
Toxicology: Like homologous amino alcohols, this compound is expected to be a skin and eye irritant. Use standard PPE (nitrile gloves, goggles).
References
-
ChemicalBook. (2025). Properties of 1-Amino-2-methylpropan-2-ol (Homolog Reference). Retrieved from
-
Google Patents. (2001). US6316671B1: Method for splitting 1-amino-alkan-2-ol compounds. Retrieved from
-
PubChem. (2025).[1][2] Compound Summary: 5-Amino-2-methylpentan-2-ol (Isomer Comparison). Retrieved from
-
MDPI. (2021). Strategies for Accessing cis-1-Amino-2-Indanol (Synthetic Methodology Context). Retrieved from
